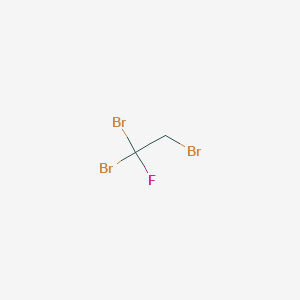
1,1,2-Tribromo-1-fluoroethane
Vue d'ensemble
Description
1,1,2-Tribromo-1-fluoroethane is a compound used for pharmaceutical testing . It is a brominated volatile organic compound (VOC) found in polluted groundwater . It is a colorless liquid with a smell similar to chloroform .
Molecular Structure Analysis
The molecular formula of 1,1,2-Tribromo-1-fluoroethane is C2H2Br3F . It has a total of 7 bonds, including 5 non-H bonds .
Physical And Chemical Properties Analysis
1,1,2-Tribromo-1-fluoroethane has a molecular weight of 284.748 Da . It is insoluble in water at room temperature but soluble in organic solvents .
Applications De Recherche Scientifique
Organic Synthesis Intermediary
1,1,2-Tribromo-1-fluoroethane serves as a valuable intermediate in organic synthesis. It is utilized for the preparation of various organic compounds due to its reactivity, particularly in substitutions and eliminations where the bromine atoms act as good leaving groups. This compound’s utility in synthesizing more complex fluorinated molecules is significant because of the unique properties that fluorine imparts to organic molecules, such as increased stability and lipophilicity .
Pesticide Production
In the field of agrochemicals, 1,1,2-Tribromo-1-fluoroethane is used as a precursor in the synthesis of pesticides. Its high bromine content makes it a suitable candidate for the production of brominated pesticides, which are known for their effectiveness in pest control. The compound’s role in this domain underscores the ongoing research into developing more efficient and environmentally friendly pesticides .
Pharmaceutical Research
Pharmaceutical research leverages 1,1,2-Tribromo-1-fluoroethane as a reference standard in the development and testing of new drugs. Its structural properties allow it to be used in the synthesis of various pharmaceutical compounds, especially those requiring the introduction of bromine or fluorine atoms into the molecular structure. The compound’s application in pharmaceutical testing ensures the accuracy and reliability of analytical results .
Material Science
In material science, 1,1,2-Tribromo-1-fluoroethane finds applications in the development of novel materials. Its incorporation into polymers and other materials can impart desirable properties such as flame retardancy and chemical resistance. Research in this area explores the potential of this compound to enhance the performance and durability of materials used in various industries .
Analytical Chemistry
Analytical chemistry utilizes 1,1,2-Tribromo-1-fluoroethane as a standard in chromatography and mass spectrometry. Its well-defined physical and chemical properties make it an excellent compound for calibration and method development. The compound’s role in analytical procedures is crucial for ensuring the precision of measurements and the validity of experimental data .
Environmental Studies
Environmental studies employ 1,1,2-Tribromo-1-fluoroethane in the analysis of environmental samples. Its presence in the environment can be indicative of anthropogenic pollution, and thus it is monitored as part of environmental impact assessments. The compound’s use in this field is essential for understanding and mitigating the effects of industrial activities on ecosystems .
Safety and Hazards
Mécanisme D'action
Target of Action
1,1,2-Tribromo-1-fluoroethane is primarily used as an intermediate in organic synthesis . It is also used as a raw material for pesticides and chemical products, such as insecticides, biocides, and preservatives . The primary targets of this compound are therefore the organisms or cells that these products are designed to affect.
Mode of Action
As a raw material for pesticides and other chemical products, its mode of action would depend on the specific product it is used to produce .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
The molecular and cellular effects of 1,1,2-Tribromo-1-fluoroethane would depend on the specific reactions it is involved in and the products it is used to produce. As an intermediate in organic synthesis, it contributes to the formation of a wide range of other compounds .
Action Environment
The action, efficacy, and stability of 1,1,2-Tribromo-1-fluoroethane can be influenced by various environmental factors. For example, it should be stored away from fire sources and oxidizing agents to prevent decomposition and the production of toxic gases . Proper ventilation is also necessary when handling this compound to avoid skin contact and inhalation .
Propriétés
IUPAC Name |
1,1,2-tribromo-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBSMTZHIANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602914 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Tribromo-1-fluoroethane | |
CAS RN |
420-88-2 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



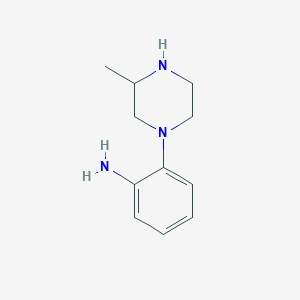
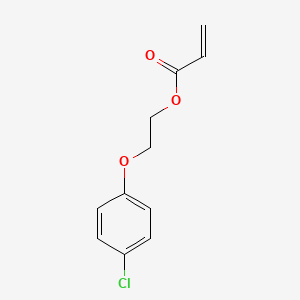
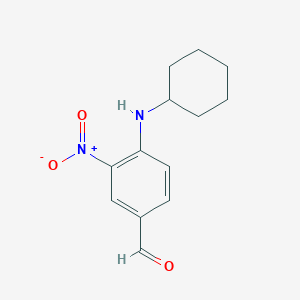

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)


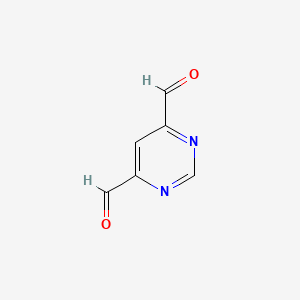
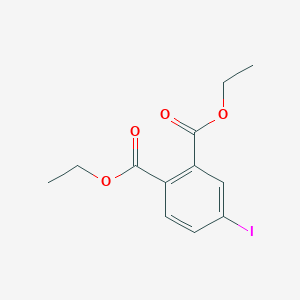
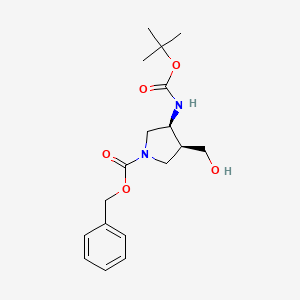



![Sodium 1-{[(2,4-dichlorophenoxy)acetyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B1629275.png)